molecular formula C11H14N2O2 B12967147 Methyl 5-(amino(cyclopropyl)methyl)nicotinate

Methyl 5-(amino(cyclopropyl)methyl)nicotinate

Cat. No.: B12967147
M. Wt: 206.24 g/mol
InChI Key: SAFGQZHPLWBFTF-UHFFFAOYSA-N
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Description

Methyl 5-(amino(cyclopropyl)methyl)nicotinate is a chemical compound with the molecular formula C11H14N2O2. It is a derivative of nicotinic acid and features a cyclopropyl group attached to the amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(amino(cyclopropyl)methyl)nicotinate typically involves the reaction of nicotinic acid derivatives with cyclopropylamine under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or chromatography to ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(amino(cyclopropyl)methyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Methyl 5-(amino(cyclopropyl)methyl)nicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(amino(cyclopropyl)methyl)nicotinate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its interaction with nicotinic acid receptors .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 5-[amino(cyclopropyl)methyl]pyridine-3-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)9-4-8(5-13-6-9)10(12)7-2-3-7/h4-7,10H,2-3,12H2,1H3

InChI Key

SAFGQZHPLWBFTF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C(C2CC2)N

Origin of Product

United States

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